Isobutyl decanoate

Description

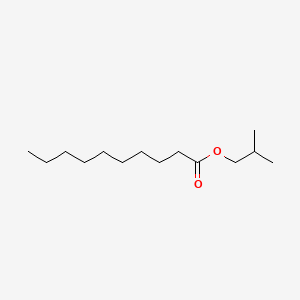

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-14(15)16-12-13(2)3/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTPGRJJIGEOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067566 | |

| Record name | Isobutyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30673-38-2 | |

| Record name | Isobutyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30673-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030673382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYU8S7C4T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Isobutyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of isobutyl decanoate (B1226879), a compound of interest in various scientific and industrial applications. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clarity, detail, and practical application.

Physical Properties of Isobutyl Decanoate

This compound, also known as 2-methylpropyl decanoate, is an ester with the chemical formula C₁₄H₂₈O₂.[1][2][3][] It is recognized for its utility as a flavoring and fragrance agent and is also explored in other chemical synthesis applications. A summary of its core physical properties is provided in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C₁₄H₂₈O₂ | |

| Molecular Weight | 228.37 g/mol | [1][2][3][][5] |

| Appearance | Colorless, clear liquid (estimated) | [1] |

| Density | 0.86 g/cm³ | [][6] |

| Specific Gravity | 0.852 - 0.869 | @ 25°C |

| Boiling Point | 265 - 268 °C | @ 760 mmHg[1] |

| Refractive Index | 1.424 - 1.431 | @ 20°C[1] |

| Vapor Pressure | 0.009 mmHg | @ 25°C (estimated)[1] |

| Flash Point | 115 °C (239 °F) | Closed Cup[1][6] |

| Solubility | Soluble in alcohol. Insoluble in water (0.4196 mg/L @ 25°C, est.).[1] | |

| LogP (o/w) | 5.724 (estimated) | [1] |

Experimental Protocols

The accurate determination of physical properties is fundamental in chemical research and development. The following are detailed methodologies for key experiments cited in determining the properties of this compound.

1. Determination of Boiling Point (Capillary Method)

The capillary method is a common and efficient technique for determining the boiling point of a liquid sample.[7]

-

Apparatus : A small test tube, a capillary tube (sealed at one end), a thermometer, a heating apparatus (e.g., a Thiele tube or a melting point apparatus with a heating block), and a rubber band or wire to attach the capillary tube to the thermometer.

-

Procedure :

-

A small amount of the liquid sample (this compound) is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire setup is heated gently and uniformly.

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is then discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7][8]

-

2. Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.

-

Apparatus : A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a thermostatically controlled water bath.

-

Procedure :

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

-

The filled pycnometer is weighed.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The filled pycnometer with the reference liquid is weighed.

-

The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid

-

3. Determination of Refractive Index (Abbe Refractometer)

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

-

Apparatus : An Abbe refractometer, a constant temperature water bath, and a dropper.

-

Procedure :

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of the liquid sample (this compound) are placed on the prism.

-

The prism is closed, and the sample is allowed to come to the desired temperature, which is maintained by the circulating water from the water bath.

-

The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.

-

The handwheel is turned to bring the boundary line between the light and dark fields into the center of the crosshairs.

-

If a colored fringe is observed, the compensator is adjusted to sharpen the boundary line.

-

The refractive index is read directly from the instrument's scale.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical sample like this compound.

Caption: Workflow for determining physical properties of this compound.

References

- 1. This compound, 30673-38-2 [thegoodscentscompany.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 30673-38-2 | MOLNOVA [molnova.com]

- 5. This compound | C14H28O2 | CID 121738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 30673-38-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. uomus.edu.iq [uomus.edu.iq]

2-methylpropyl decanoate CAS number and synonyms

An In-depth Technical Guide to 2-Methylpropyl Decanoate (B1226879)

This technical guide provides a comprehensive overview of 2-methylpropyl decanoate, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a workflow for its quality control analysis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity

CAS Number: 30673-38-2[1][2][3]

Synonyms:

-

n-Capric acid isobutyl ester[4]

-

Decanoic acid, isobutyl ester[5]

-

2-methyl propyl decanoate[5]

-

2-methylpropyl decanoat[2]

Physicochemical Properties

A summary of the key quantitative data for 2-methylpropyl decanoate is presented in the table below.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C14H28O2 | [1][4][5][6] | |

| Molecular Weight | 228.37 | g/mol | [1][4][6] |

| Appearance | Colorless clear liquid | [7] | |

| Assay | 95.00 to 100.00 | % | [7] |

| Specific Gravity | 0.85200 to 0.86900 @ 25.00 °C | [7] | |

| Refractive Index | 1.42400 to 1.43100 @ 20.00 °C | [7] | |

| Boiling Point | 265.00 to 268.00 @ 760.00 mm Hg | °C | [7] |

| Vapor Pressure | 0.009000 | mmHg @ 25.00 °C | [7] |

| Flash Point | 239.00 (115.00) | °F (°C) | [7] |

| logP (o/w) | 5.724 (estimated) | [7] | |

| Solubility | Soluble in alcohol; Insoluble in water | [7] | |

| Water Solubility | 0.4196 (estimated) | mg/L @ 25 °C | [7] |

Experimental Protocols

Synthesis of 2-Methylpropyl Decanoate via Fischer Esterification

This protocol describes the synthesis of 2-methylpropyl decanoate from decanoic acid and 2-methylpropan-1-ol (isobutanol) using an acid catalyst. This method is adapted from standard Fischer esterification procedures.

Materials:

-

Decanoic acid

-

2-Methylpropan-1-ol (Isobutanol)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine decanoic acid and an excess of 2-methylpropan-1-ol (typically 1.5 to 3 equivalents). Add a few boiling chips.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[8][9] The reaction is typically refluxed for 1-10 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). To drive the equilibrium towards the product, the water formed during the reaction can be removed using a Dean-Stark apparatus.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Dilute the mixture with diethyl ether.

-

Wash the organic layer sequentially with:

-

Water

-

Saturated sodium bicarbonate solution (to neutralize the acid catalyst) - be cautious of CO₂ evolution.

-

Brine (to remove residual water)

-

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude 2-methylpropyl decanoate can be purified by fractional distillation under reduced pressure to obtain the final product.

Quality Control: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the analysis of 2-methylpropyl decanoate to confirm its identity and purity.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A suitable capillary column (e.g., DB-5 or HP-5MS).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized 2-methylpropyl decanoate in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

-

GC-MS Method:

-

Injector Temperature: Set to a temperature that ensures efficient vaporization of the analyte (e.g., 250 °C).

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the ester.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

MS Parameters: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range is scanned to detect the molecular ion and characteristic fragment ions of 2-methylpropyl decanoate.

-

-

Data Analysis: The identity of the compound is confirmed by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The purity is determined by the relative area of the product peak in the chromatogram.

Visualizations

Fischer Esterification Reaction Scheme

Caption: Reaction scheme for the synthesis of 2-methylpropyl decanoate.

Experimental Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow.

References

- 1. Fischer Esterification [organic-chemistry.org]

- 2. static.igem.org [static.igem.org]

- 3. studylib.net [studylib.net]

- 4. cerritos.edu [cerritos.edu]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031246) [hmdb.ca]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239) [hmdb.ca]

- 7. This compound, 30673-38-2 [thegoodscentscompany.com]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to the Physicochemical Properties of Isobutyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and density of isobutyl decanoate (B1226879), a compound of interest in various scientific fields. This document outlines its key physicochemical properties, detailed experimental protocols for their determination, and a workflow for these procedures.

Quantitative Data Summary

The molecular weight and density of isobutyl decanoate are summarized in the table below. These values are compiled from various sources, providing a reliable reference for laboratory and research applications.

| Property | Value | Unit | Conditions | Citations |

| Molecular Weight | 228.37 - 228.38 | g/mol | [1][2][3] | |

| Density | 0.852 - 0.869 | g/mL | 25 °C | [4] |

| ~0.86 | g/mL | Not Specified | ||

| Molecular Formula | C₁₄H₂₈O₂ | [1][3] |

Experimental Protocols

Detailed methodologies for the experimental determination of molecular weight and density are crucial for reproducible and accurate scientific research. Below are protocols adapted for a liquid ester such as this compound.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The molecular weight of a compound can be determined with high accuracy and sensitivity using this method.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile). The concentration should be in the range of 1-10 µg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

-

Ionization: Introduce the sample solution into the ESI source. The compound will be ionized, typically forming protonated molecules [M+H]⁺.

-

Mass Analysis: The ions are then transferred to the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ ion. The molecular weight of this compound is calculated by subtracting the mass of a proton (approximately 1.007 Da) from the measured m/z value of this peak.

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape. This method provides a very precise measurement of a liquid's density.

Methodology:

-

Cleaning and Calibration:

-

Thoroughly clean the pycnometer with a suitable solvent and dry it completely.

-

Determine and record the mass of the empty, dry pycnometer (m_pycnometer).

-

Fill the pycnometer with a reference liquid of known density, typically distilled water, at a constant temperature (e.g., 25°C). Ensure the liquid fills the capillary tube.

-

Weigh the filled pycnometer and record the mass (m_pycnometer+water).

-

Calculate the mass of the water (m_water = m_pycnometer+water - m_pycnometer).

-

The volume of the pycnometer can be calculated using the density of water at the experimental temperature (V = m_water / ρ_water).

-

-

Sample Measurement:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound at the same constant temperature.

-

Weigh the pycnometer filled with this compound and record the mass (m_pycnometer+sample).

-

Calculate the mass of the this compound (m_sample = m_pycnometer+sample - m_pycnometer).

-

-

Density Calculation:

-

The density of the this compound (ρ_sample) is calculated by dividing the mass of the sample by the volume of the pycnometer (ρ_sample = m_sample / V).

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the density of this compound.

Caption: Workflow for Density Determination of this compound.

References

A Comprehensive Technical Guide to the Solubility of Isobutyl Decanoate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of isobutyl decanoate (B1226879) in aqueous and organic media. Isobutyl decanoate, a fatty acid ester, sees wide application in the pharmaceutical, cosmetic, and flavor industries, making a thorough understanding of its solubility characteristics essential for formulation development, quality control, and manufacturing processes. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents visual workflows to facilitate experimental design and execution.

Core Principles of Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This principle dictates that a solute will dissolve most readily in a solvent with similar physicochemical properties, particularly polarity. This compound possesses a dual nature; the long, nonpolar decanoate tail imparts significant hydrophobic character, while the ester functional group introduces a degree of polarity. Consequently, its solubility is a balance between these competing characteristics. It is anticipated to exhibit low solubility in polar solvents like water and higher solubility in organic solvents that can effectively solvate its nonpolar alkyl chain.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, based on its structural properties and available data for similar esters, a comprehensive solubility profile can be constructed.

Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 0.4196 mg/L (estimated)[1] |

| Alcohol | - | Soluble[1] |

Representative Solubility of Structurally Similar Esters

To provide a broader understanding, the following table summarizes the solubility of esters with similar chain lengths and structures in various common organic solvents. This data can serve as a valuable reference for solvent selection in formulation and analytical method development.

| Ester | Solvent | Temperature (°C) | Solubility |

| Ethyl Decanoate | Water | - | Insoluble[1] |

| Ethanol | - | Soluble[1], Miscible | |

| Ether | - | Soluble[1], Miscible | |

| Chloroform | - | Soluble[1], Miscible | |

| Methyl Decanoate | Water | - | Insoluble[2] |

| Ethanol | - | Very Soluble[2] | |

| Ether | - | Very Soluble[2] | |

| Chloroform | - | Slightly Soluble[2] | |

| DMSO | - | 100 mg/mL[3] | |

| Butyl Decanoate | Water | 25 | 0.3631 mg/L (estimated)[4] |

| Alcohol | - | Soluble[4] | |

| Isobutyl Octanoate | Water | 25 | 4.064 mg/L (estimated)[5] |

| Alcohol | - | Soluble[5] |

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires robust and well-defined experimental protocols. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solute with the solvent at a constant temperature until saturation is achieved. The concentration of the dissolved solute is then determined analytically.

Detailed Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The exact time required to reach equilibrium should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved this compound remains constant.

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure that no solid particles are transferred, the syringe should be fitted with a suitable filter (e.g., a 0.45 µm PTFE filter).

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method.

-

Analyze the diluted samples using a suitable analytical technique, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount of dissolved solute in the samples.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor used.

-

Solubility is typically expressed in units of mass per volume (e.g., mg/mL or g/100 mL) or molarity (mol/L).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Key factors influencing the solubility of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Isobutyl Decanoate (B1226879)

Introduction

Isobutyl decanoate (C14H28O2) is a decanoate ester formed from the condensation of decanoic acid and isobutanol.[1] It is a compound of interest in various fields, including flavor and fragrance, and as a potential biomarker.[2] A thorough understanding of its physicochemical properties, such as boiling point and vapor pressure, is crucial for its application in research and development, particularly in areas requiring controlled volatilization or purification. This guide provides a detailed overview of these key parameters, including experimental methodologies for their determination.

Core Physicochemical Data

The boiling point and vapor pressure are fundamental properties that dictate the phase behavior of a substance. For this compound, the following values have been reported:

| Property | Value | Conditions |

| Boiling Point | 265.00 to 268.00 °C | @ 760.00 mm Hg[3] |

| Boiling Point | 265 °C | Not specified |

| Vapor Pressure | 0.009000 mmHg | @ 25.00 °C (estimated)[3] |

Experimental Protocols for Determination of Physicochemical Properties

While specific experimental details for this compound are not extensively published, the following are detailed, standard methodologies that would be employed for the accurate determination of its boiling point and vapor pressure.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound with a high boiling point, distillation-based methods are appropriate.

Methodology: Ebulliometry using a Fischer Labodest® VLE 602 or similar apparatus

-

Apparatus Setup: A dynamic vapor-liquid equilibrium (VLE) apparatus, such as the Fischer Labodest® VLE 602, is assembled. This consists of a reboiler, a Cottrell pump for circulating the liquid and vapor phases, a condenser, and a temperature and pressure measurement system. The temperature is measured using a calibrated Pt100 resistance thermometer with an uncertainty of ±0.1 K.[4] Pressure is controlled and measured using a high-precision pressure controller.

-

Sample Preparation: A sample of high-purity this compound (>98%) is placed in the reboiler.

-

Equilibrium Establishment: The sample is heated, and the system is allowed to reach thermal equilibrium at a set pressure (e.g., 1013 mbar). The Cottrell pump ensures that the boiling liquid and its vapor are in intimate contact, promoting equilibrium.

-

Data Acquisition: Once the temperature and pressure readings stabilize, indicating that the liquid and vapor phases are in equilibrium, the boiling temperature is recorded. To ensure accuracy, measurements are typically repeated at various pressures.

-

Data Analysis: The recorded boiling points at different pressures can be used to develop a vapor pressure curve and can be fitted to equations like the Antoine equation (log(P) = A - B / (T + C)).

Vapor Pressure Determination

Given the low volatility of this compound at ambient temperatures, methods suitable for low vapor pressures are required.

Methodology: Thermogravimetric Analysis (TGA)

This method relates the rate of mass loss due to evaporation in a controlled environment to the vapor pressure.

-

Apparatus: A conventional thermobalance is used. The instrument is calibrated using reference materials with known vapor pressures.

-

Sample Preparation: A small, precise amount of this compound is placed in a standard sample holder within the thermobalance.

-

Isothermal Measurement: The sample is heated to a specific, constant temperature (e.g., 25 °C) under a controlled atmosphere (e.g., inert gas flow).

-

Mass Loss Monitoring: The rate of mass loss of the sample due to evaporation is continuously monitored by the thermobalance.

-

Vapor Pressure Calculation: The vapor pressure is determined from the rate of volatilization using the Langmuir equation for free evaporation, which requires prior calibration of the equipment with substances of known vapor pressures.

Logical Relationships in Physicochemical Property Determination

The determination of boiling point and vapor pressure are intrinsically linked. The following diagram illustrates the logical workflow for characterizing these properties.

References

The Natural Occurrence and Biosynthesis of Isobutyl Decanoate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl decanoate (B1226879) is a branched-chain ester that contributes to the characteristic aroma profiles of various fruits. As a volatile organic compound, its presence, concentration, and biosynthesis are of significant interest in the fields of food science, natural product chemistry, and plant biochemistry. This technical guide provides a comprehensive overview of the natural occurrence of isobutyl decanoate in plants, the intricate biosynthetic pathways leading to its formation, and the analytical methodologies employed for its quantification.

Natural Occurrence of this compound

This compound has been identified as a volatile component in a variety of fruits, contributing to their unique sensory attributes. Its presence is particularly noted in the aroma complexes of apples and bananas.

Quantitative Data

The concentration of this compound can vary significantly depending on the fruit cultivar, ripening stage, and environmental factors. The following table summarizes the available semi-quantitative data for this compound in different banana cultivars.

| Fruit | Cultivar | Ripening Stage | Relative Peak Area (%) | Reference |

| Banana | Grand Naine | Ripe | 0.43 | [1] |

| Banana | Nendran | Ripe | 0.26 | [1] |

Note: Data is presented as the relative peak area percentage from gas chromatography-mass spectrometry (GC-MS) analysis, which provides a semi-quantitative measure.

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a multi-step process that involves precursors from both amino acid and fatty acid metabolism. The final step is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). The overall pathway can be conceptualized as the convergence of two main branches: the formation of the isobutyl moiety from the amino acid leucine (B10760876), and the synthesis of the decanoyl group via fatty acid metabolism.

Biosynthesis of the Isobutyl Moiety (Isobutanol)

The isobutyl group of this compound is derived from the branched-chain amino acid L-leucine. The pathway involves the degradation of leucine to produce isobutanol.

-

Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase (BCAT).

-

Decarboxylation: α-ketoisocaproate is decarboxylated to isovaleryl-CoA.

-

Reduction: A series of enzymatic reactions, including dehydrogenation and hydration, ultimately lead to the formation of isobutanol.

Biosynthesis of the Decanoyl Moiety (Decanoyl-CoA)

The decanoyl portion of this compound is derived from fatty acid biosynthesis. This pathway begins with acetyl-CoA and involves a series of condensation reactions to build the 10-carbon chain of decanoic acid, which is then activated to decanoyl-CoA.

Esterification by Alcohol Acyltransferases (AATs)

The final step in the biosynthesis of this compound is the esterification of isobutanol with decanoyl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT). In apple, several AAT enzymes, such as MdAAT1 and MdAAT2, have been identified and are known to be involved in the production of a wide range of esters that contribute to apple's flavor.[2][3] While the specific AAT responsible for this compound synthesis has not been definitively identified, it is known that these enzymes exhibit broad substrate specificity and can utilize a variety of branched-chain alcohols and acyl-CoAs.[4] The expression of AAT genes is often upregulated during fruit ripening, coinciding with the peak of aroma production.[2]

Signaling Pathway Diagram

The following diagram illustrates the biosynthetic pathway of this compound in plants.

Experimental Protocols

The identification and quantification of this compound in plant matrices are typically performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

HS-SPME-GC-MS Analysis of Fruit Volatiles

This protocol provides a general framework for the analysis of volatile compounds, including this compound, from fruit samples.

1. Sample Preparation:

-

Homogenize a known weight of fresh fruit pulp (e.g., 5 g) in a saturated NaCl solution to inhibit enzymatic activity.

-

Transfer the homogenate to a headspace vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

-

Incubation: Equilibrate the sample at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes) with agitation to facilitate the release of volatiles into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the heated injection port of the GC to desorb the trapped analytes.

-

Separation: Utilize a capillary column (e.g., DB-5ms) with a suitable temperature program to separate the volatile compounds. A typical program might be: start at 40°C, hold for 2 minutes, ramp to 250°C at 5°C/minute, and hold for 5 minutes.

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data is collected in full scan mode to identify the compounds.

4. Identification and Quantification:

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by comparing their retention indices with those of authentic standards.

-

Quantification: For accurate quantification, an internal standard (e.g., a deuterated ester) should be added to the sample before analysis. A calibration curve is generated using standards of this compound of known concentrations to determine the concentration in the sample. Semi-quantification can be performed by comparing the peak area of this compound to the total peak area of all identified volatile compounds.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the analysis of this compound in fruit samples.

References

- 1. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 2. Molecular cloning and expression of a gene encoding alcohol acyltransferase (MdAAT2) from apple (cv. Golden Delicious) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

Isobutyl Decanoate: A Technical Guide to Safe Handling for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl decanoate (B1226879) (CAS No. 30673-38-2) is an ester of isobutanol and decanoic acid, commonly used as a flavor and fragrance agent.[1] In the context of research and drug development, it may be utilized as a starting material, intermediate, or reference compound. While generally recognized as safe (GRAS) for its use in food, a thorough understanding of its safety profile and proper handling procedures is essential in a laboratory setting. This technical guide provides an in-depth overview of the available safety data, handling precautions, and emergency procedures for isobutyl decanoate.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety protocol. The following table summarizes the key properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₈O₂ | [2] |

| Molecular Weight | 228.37 g/mol | [2] |

| CAS Number | 30673-38-2 | [3] |

| Appearance | Colorless clear liquid (estimated) | [1] |

| Boiling Point | 265.00 to 268.00 °C @ 760.00 mm Hg | |

| Flash Point | 239.00 °F (115.00 °C) (Closed Cup) | |

| Specific Gravity | 0.85200 to 0.86900 @ 25.00 °C | |

| Refractive Index | 1.42400 to 1.43100 @ 20.00 °C | |

| Vapor Pressure | 0.009000 mm Hg @ 25.00 °C |

Toxicological Data and Hazard Assessment

GHS Classification: According to a significant number of notifications to the ECHA C&L Inventory, this compound does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS).

Toxicity Data: Specific oral, dermal, and inhalation toxicity studies (e.g., LD50, LC50) for this compound are not publicly documented. However, its status as a FEMA GRAS (Generally Recognized As Safe) substance for use in food implies a very low order of toxicity. For structurally related esters, such as isobutyl acetate, the oral LD50 in rats is high, indicating low acute toxicity.

| Endpoint | Value | Species | Reference |

| Oral LD50 | Not determined | - | |

| Dermal LD50 | Not determined | - | |

| Inhalation LC50 | Not determined | - |

Irritation and Sensitization: Data on the skin and eye irritation potential of this compound is limited. For a similar compound, isobutyl acetate, uncovered application to rabbit skin did not cause irritation, while occlusive application resulted in moderate irritation. Instillation into the rabbit eye caused moderate inflammation. It is prudent to assume that this compound may cause mild to moderate skin and eye irritation upon prolonged or repeated contact. There is no available data to suggest that this compound is a skin sensitizer.

Occupational Exposure Limits

No specific occupational exposure limits (OELs), such as OSHA Permissible Exposure Limits (PEL) or ACGIH Threshold Limit Values (TLV), have been established for this compound. Given its low vapor pressure and expected low toxicity, airborne concentrations are likely to be minimal under standard laboratory conditions.

Safe Handling and Storage

Adherence to standard laboratory safety protocols is crucial when working with any chemical, including this compound. The following workflow outlines the key stages of safe handling.

Caption: General workflow for safely handling this compound.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye Protection: Chemical safety goggles should be worn to protect against potential splashes.

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation before use.

-

Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin.

-

-

Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not expected to be necessary. If there is a potential for generating aerosols or working in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge may be appropriate.

Engineering Controls

-

Ventilation: Work with this compound in a well-ventilated area. A fume hood is recommended for procedures that may generate aerosols or vapors.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.

-

Avoid direct contact with the skin, eyes, and clothing.

Storage Requirements

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

-

In case of skin contact: Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: Combustible liquid. In a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.

-

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for cleaning up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Dispose of contaminated material as waste according to local regulations.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or with household waste.

Conclusion

This compound is a compound with a low hazard profile, as indicated by its non-classification under GHS and its GRAS status for food use. However, as with all chemicals in a laboratory setting, it is imperative to follow good industrial hygiene and safety practices. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can handle this compound safely and effectively, minimizing the risk of exposure and ensuring a safe working environment.

References

Commercial suppliers of high-purity isobutyl decanoate for research

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity isobutyl decanoate (B1226879), its commercial suppliers, physicochemical properties, and its potential applications in pharmaceutical research. The information is intended to facilitate the procurement and effective utilization of this compound in laboratory settings.

Introduction to Isobutyl Decanoate

This compound (C14H28O2) is the ester formed from the condensation of decanoic acid and isobutanol.[1] It is a lipophilic compound with potential applications in drug delivery systems as an oily vehicle for parenteral formulations, a lipid core in nanoparticulate systems, or as a penetration enhancer in topical preparations.[2][3] Its properties make it a subject of interest for formulating poorly water-soluble active pharmaceutical ingredients (APIs). One area of research has identified this compound as a potential biomarker for esophageal squamous cell carcinoma and lung cancer.[4]

Commercial Suppliers of High-Purity this compound

Sourcing high-purity this compound is critical for reproducible research outcomes. A number of commercial suppliers provide this compound in various grades suitable for research and development. Below is a summary of prominent suppliers and the typical purities offered. Researchers are advised to request certificates of analysis (CoA) for lot-specific data.

| Supplier | Purity Specification | Notes |

| BOC Sciences | Inquiry required | A global supplier of research chemicals and pharmaceutical ingredients.[2] |

| Sigma-Aldrich | Inquiry required | Offers "this compound AldrichCPR" for early discovery research. |

| TCI America | >98.0% (GC) | A supplier of specialty organic chemicals. |

| MOLNOVA | >98% (HPLC) | Provides biochemical reagents for life science research. |

| MyBioSource | 98% | Offers research-grade biochemicals and reagents. |

| Penta International | Inquiry required | A supplier of ingredients for various industries, including pharmaceuticals. |

| Fleurchem, Inc. | Inquiry required | Manufacturer and supplier of flavor and fragrance ingredients, also serving the pharmaceutical sector. |

| Synerzine, Inc. | Inquiry required | A supplier of flavor and fragrance ingredients with applications in research. |

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for formulation development. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C14H28O2 | |

| Molecular Weight | 228.37 g/mol | |

| CAS Number | 30673-38-2 | |

| Appearance | Colorless to pale yellow liquid | |

| Density | ~0.86 g/cm³ | |

| Boiling Point | 265-268 °C at 760 mmHg | |

| Flash Point | 115 °C (239 °F) | |

| Solubility | Insoluble in water; Soluble in alcohol | |

| Refractive Index | 1.424 - 1.431 at 20 °C | |

| logP (o/w) | ~5.724 (estimated) |

Experimental Protocols for Research Applications

While specific published protocols detailing the use of this compound in drug delivery are limited, its physicochemical similarity to other fatty acid esters allows for the adaptation of established methodologies. The following sections provide representative protocols for the formulation of solid lipid nanoparticles (SLNs) and for conducting drug-excipient compatibility studies.

Preparation of Solid Lipid Nanoparticles (SLNs) using High-Pressure Homogenization

This protocol describes a common method for producing SLNs, where this compound can be incorporated as a liquid lipid component to create nanostructured lipid carriers (NLCs), a modified version of SLNs.

Objective: To prepare a stable and homogenous SLN/NLC formulation containing a model hydrophobic API with this compound as a liquid lipid.

Materials:

-

Solid Lipid (e.g., glyceryl monostearate, stearic acid)

-

This compound (Liquid Lipid)

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Polysorbate 80, soy phosphatidylcholine)

-

Co-surfactant (e.g., butanol)

-

Purified Water

Procedure:

-

Lipid Phase Preparation: Melt the solid lipid by heating it 5-10°C above its melting point. Dissolve the API and this compound in the molten solid lipid. Stir the mixture continuously until a clear, homogenous lipid phase is obtained.

-

Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water. Heat the aqueous phase to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed stirring (e.g., using a high-shear mixer) to form a coarse oil-in-water emulsion.

-

High-Pressure Homogenization: Subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.

-

Cooling and SLN/NLC Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles (or nanostructured lipid carriers).

-

Characterization: Analyze the resulting dispersion for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency using appropriate analytical techniques.

Caption: Workflow for preparing this compound-based nanostructured lipid carriers.

Drug-Excipient Compatibility Study

This protocol outlines a general approach to assess the compatibility of an API with this compound.

Objective: To evaluate the potential for physical and chemical interactions between an API and this compound under accelerated stability conditions.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

This compound

-

Vials (e.g., glass)

-

Oven for controlled temperature and humidity

-

Analytical instrumentation (e.g., HPLC, DSC)

Procedure:

-

Sample Preparation: Prepare binary mixtures of the API and this compound, typically in a 1:1 ratio by weight. A sample of the API alone and this compound alone should also be prepared as controls.

-

Stress Conditions: Place the prepared samples in vials and store them under accelerated stability conditions (e.g., 40°C/75% relative humidity) for a predetermined period (e.g., 2, 4 weeks). Some samples can be stored at refrigerated conditions as a baseline.

-

Analysis: At specified time points, analyze the samples for any physical changes (e.g., color, appearance) and chemical degradation.

-

Chromatographic Analysis (e.g., HPLC): Quantify the amount of API remaining and detect the formation of any degradation products.

-

Thermal Analysis (e.g., DSC): Assess changes in the thermal behavior of the API, such as melting point depression or the appearance of new peaks, which can indicate an interaction.

-

-

Data Interpretation: Compare the results from the stressed binary mixtures with those of the individual components and the baseline samples to determine if any significant interactions have occurred.

Caption: Logical workflow for a drug-excipient compatibility study.

Conclusion

High-purity this compound is a readily available excipient with potential applications in pharmaceutical research, particularly in the formulation of challenging APIs. This guide provides a foundational resource for sourcing this compound and employing it in relevant experimental contexts. Researchers are encouraged to obtain detailed specifications from suppliers and adapt the provided general protocols to their specific research needs.

References

- 1. This compound | C14H28O2 | CID 121738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 30673-38-2 [thegoodscentscompany.com]

- 3. The use of oil-in-water emulsions as a vehicle for parenteral drug administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 30673-38-2 | MOLNOVA [molnova.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Isobutyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of isobutyl decanoate (B1226879), a fatty acid ester, through Fischer esterification of decanoic acid and isobutanol. Detailed methodologies for the reaction, purification, and characterization of the product are presented. This protocol is intended for use by researchers in organic chemistry, drug development, and related fields.

Introduction

Isobutyl decanoate is a decanoate ester formed from the formal condensation of the carboxyl group of decanoic acid with the hydroxyl group of isobutanol[1]. It finds applications in the flavor and fragrance industry and serves as a valuable building block in organic synthesis. The most common and direct method for its laboratory preparation is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. This reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one of the reactants or by removing the water formed during the reaction[2]. This application note details a reliable protocol for the synthesis, purification, and characterization of this compound.

Reaction Scheme

Experimental Protocols

Materials and Equipment

Reagents:

-

Decanoic acid (≥98%)

-

Isobutanol (≥99%)

-

Concentrated Sulfuric Acid (H₂SO₄, 95-98%) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene (B28343) (optional, for azeotropic water removal)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

Synthesis of this compound

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine decanoic acid and a molar excess of isobutanol (typically 1.5 to 2 equivalents). If using azeotropic removal of water, a Dean-Stark trap can be fitted between the flask and the condenser, and toluene can be used as the solvent.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the decanoic acid) to the reaction mixture while stirring.

-

Reaction: Heat the mixture to reflux with constant stirring. The reaction temperature will depend on the boiling point of the alcohol or solvent used (isobutanol boils at 108 °C). The reaction is typically refluxed for 3 to 8 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting decanoic acid is consumed.

Work-up and Purification

-

Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Transfer the cooled mixture to a separatory funnel. If a solvent like toluene was used, dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer sequentially with:

-

Water

-

Saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted decanoic acid). Be cautious as CO₂ gas will be evolved.

-

Brine (to aid in the separation of the layers).

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent and excess isobutanol using a rotary evaporator.

-

Purification: The crude this compound is purified by vacuum distillation. Given its high atmospheric boiling point of 265-268 °C, distillation under reduced pressure is necessary to prevent decomposition[3].

Characterization

The purity and identity of the synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). The resulting mass spectrum can be compared with known spectra for this compound[1].

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and similar fatty acid esters.

| Parameter | Decanoic Acid | Isobutanol | Catalyst (H₂SO₄) | Reaction Time (h) | Reaction Temp. (°C) | Yield (%) | Purity (%) | Reference |

| Protocol 1 | 1 equiv | 1.5 equiv | ~1-2% w/w | 4-6 | Reflux | ~80-90 | >95 | [2] |

| Protocol 2 (comparative) | 1 equiv | 2 equiv | ~1-2% w/w | 3-5 | Reflux | ~75-85 | >95 |

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the synthesis of this compound.

Caption: Workflow for this compound Synthesis.

Fischer Esterification Mechanism

The diagram below outlines the signaling pathway of the acid-catalyzed Fischer esterification mechanism.

Caption: Fischer Esterification Mechanism Pathway.

References

Application Notes and Protocols for the Esterification of Decanoic Acid with Isobutanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl decanoate (B1226879), the ester synthesized from decanoic acid and isobutanol, is a compound of interest in various scientific fields. It serves as a biomarker for certain types of cancer, including esophageal squamous cell carcinoma and lung cancer, and is also found in food and fragrance applications.[1] This document provides detailed protocols for the synthesis of isobutyl decanoate via two common methods: Fischer esterification (acid-catalyzed) and lipase-catalyzed esterification.

Data Presentation

| Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Acid Catalysis | ||||||

| Sulfuric Acid | Acetic Acid & Isobutanol | - | Reflux | 2.5 | ~54% (Yield) | [2] |

| Amberlyst-15 | Propionic Acid & Isobutanol | 1:1 | 75 | - | - | |

| Amberlyst-15 | Decanoic Acid & Ethanol | 1:7 | 75 | 6 | 67.7% (Conversion) | [3] |

| Enzyme Catalysis | ||||||

| Novozym 435 | Propionic Acid & Isobutanol | 1:3 | 40 | 10 | 92.52% (Conversion) | |

| Immobilized Lipase (B570770) | Acetic Acid & n-Butanol | - | 50 | - | ~70% (Yield) | |

| Novozym 435 | Butyric Acid & Butanol | - | - | - | ~100% (Yield) |

Experimental Protocols

Method 1: Fischer Esterification using Sulfuric Acid

This protocol describes the synthesis of this compound through the acid-catalyzed esterification of decanoic acid with isobutanol.

Materials:

-

Decanoic acid

-

Isobutanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine decanoic acid and an excess of isobutanol (e.g., a 1:3 molar ratio).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10% by volume of the limiting reagent) to the flask while swirling.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction temperature will be close to the boiling point of isobutanol (108 °C). Allow the reaction to reflux for 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Water (to remove excess isobutanol and some acid).

-

Saturated sodium bicarbonate solution (to neutralize the remaining sulfuric acid; be cautious of CO₂ evolution). Repeat until no more gas evolves.

-

Water (to remove any remaining bicarbonate solution).

-

Brine (saturated NaCl solution) to aid in the separation of the layers.

-

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and remove the excess isobutanol using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Method 2: Lipase-Catalyzed Esterification using Novozym 435

This protocol outlines a more environmentally friendly approach to synthesizing this compound using an immobilized lipase catalyst.

Materials:

-

Decanoic acid

-

Isobutanol

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Molecular sieves (optional, for water removal)

-

Organic solvent (e.g., hexane (B92381) or solvent-free)

-

Shaking incubator or stirred reactor

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a sealed flask, combine decanoic acid and isobutanol. A molar ratio of 1:1 to 1:3 (acid to alcohol) is common. The reaction can be run solvent-free or in an organic solvent like hexane.

-

Enzyme Addition: Add Novozym 435 to the mixture. A typical enzyme loading is 5-10% by weight of the substrates.

-

Water Removal (Optional): To drive the equilibrium towards ester formation, molecular sieves can be added to the reaction mixture to remove the water produced.

-

Incubation: Place the flask in a shaking incubator or a stirred reactor at a controlled temperature, typically between 40-60°C.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small samples over time and analyzing them by gas chromatography (GC) or by titrating the remaining acid content.

-

Enzyme Recovery: Once the reaction has reached the desired conversion, the immobilized enzyme can be recovered by simple filtration. The enzyme can often be washed and reused for several cycles.

-

Purification: The resulting mixture can be purified by removing the excess starting materials, typically by vacuum distillation.

Visualizations

Experimental Workflow for Fischer Esterification

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Experimental Workflow for Lipase-Catalyzed Esterification

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

References

Application Note: Analysis of Isobutyl Decanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of isobutyl decanoate (B1226879) using Gas Chromatography-Mass Spectrometry (GC-MS). Isobutyl decanoate, an ester with applications in the flavor, fragrance, and pharmaceutical industries, can be reliably identified and quantified using the methods outlined below. This document includes comprehensive experimental procedures, instrument parameters, and data presentation to support researchers in various fields.

Introduction

This compound (C14H28O2) is the ester formed from the condensation of decanoic acid and isobutanol.[1] Its characteristic fruity aroma lends itself to use in flavorings and fragrances. In the pharmaceutical and drug development sectors, the analysis of esters like this compound is crucial for formulation studies, impurity profiling, and metabolite identification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds such as this compound.

Experimental Protocols

Sample Preparation

For accurate and reproducible GC-MS analysis, proper sample preparation is critical. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

-

This compound standard

-

Hexane (B92381) or ethyl acetate (B1210297) (GC grade or higher)

-

Volumetric flasks and pipettes

-

Autosampler vials with caps

Procedure:

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane or ethyl acetate.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation:

-

Liquid Samples: For liquid samples where this compound is a component, a direct dilution with a suitable solvent (e.g., hexane, ethyl acetate) is often sufficient. The dilution factor should be chosen to ensure the analyte concentration falls within the calibration range.

-

Solid or Semi-Solid Samples: For more complex matrices, an extraction step may be necessary.

-

Accurately weigh a known amount of the homogenized sample into a centrifuge tube.

-

Add a measured volume of an appropriate extraction solvent (e.g., hexane, dichloromethane).

-

Vortex or sonicate the mixture to ensure thorough extraction.

-

Centrifuge the sample to pellet any solid material.

-

Carefully transfer the supernatant to a clean vial for GC-MS analysis.

-

-

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used. The parameters are based on typical methods for the analysis of fatty acid esters.[2][3]

Table 1: GC-MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless or Split (e.g., 50:1 for concentrated samples) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Solvent Delay | 3-5 minutes |

Data Presentation

Quantitative Data

The retention time and mass spectral data are key identifiers for this compound.

Table 2: Retention and Mass Spectral Data for this compound

| Parameter | Value | Reference |

| Kovats Retention Index | ||

| Standard Non-Polar Column | 1528 - 1574 | [1] |

| Standard Polar Column | 1748 - 1756 | [1] |

| Mass Spectrum (m/z) | Relative Intensity | |

| 56 | 99.99 | [1] |

| 57 | 82.29 | [1] |

| 155 | 49.68 | [1] |

| 41 | 47.91 | [1] |

| 43 | 39.75 | [1] |

Note: The Kovats retention index is a more robust measure for compound identification than retention time alone, as it is less susceptible to variations in instrument conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer upon electron ionization is predictable. The following diagram illustrates a likely fragmentation pathway leading to some of the observed major ions.

Conclusion

This application note provides a robust framework for the analysis of this compound by GC-MS. The detailed experimental protocols, including sample preparation and instrument conditions, serve as a valuable starting point for method development and validation. The provided quantitative data and visualizations of the experimental workflow and fragmentation pathway will aid researchers, scientists, and drug development professionals in the accurate identification and quantification of this compound in various matrices.

References

- 1. This compound | C14H28O2 | CID 121738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]

Applications of Isobutyl Decanoate in the Flavor and Fragrance Industry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl decanoate (B1226879) (CAS No. 30673-38-2) is a fatty acid ester that serves as a versatile ingredient in the flavor and fragrance industry.[1] It is formed from the condensation of decanoic acid and isobutanol.[2] Characterized by a complex aroma profile, it imparts unique sensory characteristics to a wide range of consumer products. This document provides detailed application notes, experimental protocols, and technical data for the effective utilization of isobutyl decanoate in flavor and fragrance formulations.

Organoleptic Profile

This compound possesses a distinctive and multifaceted aroma and flavor profile. Its primary characteristics are described as oily, sweet, and fermented, with nuances of brandy, apricot, and cognac.[3] This rich and warm aromatic profile makes it a valuable component for building complex and sophisticated flavor and fragrance compositions.

Table 1: Organoleptic Descriptors for this compound

| Category | Descriptors |

| Odor | Oily, Sweet, Brandy, Apricot, Fermented, Cognac[3] |

| Flavor | (Inferred from odor) Fruity, Waxy, Brandy-like |

Applications in the Flavor Industry

This compound is utilized to enhance and impart specific flavor notes in a variety of food and beverage products. Its fruity and fermented character makes it particularly suitable for alcoholic beverages, dairy products, and confectionery.

Recommended Usage Levels

The following table summarizes the typical and maximum recommended usage levels of this compound in various food categories, as reported by the industry.[4]

Table 2: Recommended Usage Levels of this compound in Food and Beverages

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Dairy products (excluding category 02.0) | 7.0 | 35.0 |

| Fats and oils, and fat emulsions | 5.0 | 25.0 |

| Edible ices, including sherbet and sorbet | 10.0 | 50.0 |

| Processed fruit | 7.0 | 35.0 |

| Confectionery | 10.0 | 50.0 |

| Cereals and cereal products | 5.0 | 25.0 |

| Bakery wares | 10.0 | 50.0 |

| Meat and meat products | 2.0 | 10.0 |

| Fish and fish products | 2.0 | 10.0 |

| Salts, spices, soups, sauces, salads, protein products | 5.0 | 25.0 |

| Foodstuffs for particular nutritional uses | 10.0 | 50.0 |

| Non-alcoholic beverages | 5.0 | 25.0 |

| Alcoholic beverages, including alcohol-free counterparts | 10.0 | 50.0 |

| Aromatized wines, aromatized wine-product cocktails | 10.0 | 50.0 |

Applications in the Fragrance Industry

In perfumery, this compound is valued for its ability to add warmth, sweetness, and a fermented, fruity character to fragrance compositions. It can be used as a modifier to enhance floral and fruity notes, providing a more complex and sophisticated scent profile.

Recommended Usage Levels

For fragrance applications, this compound can be used at levels up to 8.0% in the fragrance concentrate.

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound

This protocol outlines a descriptive sensory analysis to characterize the flavor and aroma profile of this compound.

Objective: To identify and quantify the sensory attributes of this compound in a neutral medium.

Materials:

-

This compound

-

Odorless and tasteless solvent (e.g., propylene (B89431) glycol, ethanol, or mineral oil)

-

Glass vials with PTFE-lined caps

-

Olfactory smelling strips

-

Sensory evaluation booths

-

Trained sensory panel (8-12 members)

-

Sensory evaluation software for data collection

Procedure:

-

Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 0.1%, 1%, and 5% v/v).

-

Panelist Training: Conduct a training session with the sensory panel to develop a common lexicon for describing the aroma and flavor of fruity and fermented esters. Provide reference standards for key attributes.

-

Evaluation:

-

Aroma: Dip olfactory smelling strips into each dilution for 2 seconds. Present the strips in a randomized order to the panelists in individual sensory booths. Panelists will rate the intensity of each agreed-upon descriptor on a 15-cm line scale.

-

Flavor: For flavor evaluation, add a known concentration of this compound to a neutral base (e.g., sugar water for beverages, unflavored yogurt for dairy). Present the samples in coded cups. Panelists will taste the samples and rate the intensity of the flavor attributes on a 15-cm line scale.

-

-